molecular formula C10H10BrNO2 B13085125 3-(3-Bromo-6-methoxy-phenoxy)propanenitrile

3-(3-Bromo-6-methoxy-phenoxy)propanenitrile

Cat. No.: B13085125
M. Wt: 256.10 g/mol
InChI Key: COZZNUBAKWMHAP-UHFFFAOYSA-N
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Description

3-(3-Bromo-6-methoxy-phenoxy)propanenitrile is an organic compound with the molecular formula C10H10BrNO2 It is characterized by the presence of a bromine atom, a methoxy group, and a phenoxy group attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-6-methoxy-phenoxy)propanenitrile typically involves the reaction of 3-bromo-6-methoxyphenol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-6-methoxy-phenoxy)propanenitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxypropanenitriles.

    Oxidation: Formation of 3-(3-bromo-6-methoxyphenoxy)propanoic acid or 3-(3-bromo-6-methoxyphenoxy)propanal.

    Reduction: Formation of 3-(3-bromo-6-methoxyphenoxy)propanamine.

Scientific Research Applications

3-(3-Bromo-6-methoxy-phenoxy)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-6-methoxy-phenoxy)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methoxy groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromo-6-methoxyphenoxy)propanoic acid
  • 3-(3-Bromo-6-methoxyphenoxy)propanal
  • 3-(3-Bromo-6-methoxyphenoxy)propanamine

Uniqueness

3-(3-Bromo-6-methoxy-phenoxy)propanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

3-(5-bromo-2-methoxyphenoxy)propanenitrile

InChI

InChI=1S/C10H10BrNO2/c1-13-9-4-3-8(11)7-10(9)14-6-2-5-12/h3-4,7H,2,6H2,1H3

InChI Key

COZZNUBAKWMHAP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)OCCC#N

Origin of Product

United States

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